molecular formula C13H11ClO3 B14022025 Methyl 5-chloro-6-methoxy-2-naphthoate

Methyl 5-chloro-6-methoxy-2-naphthoate

Cat. No.: B14022025
M. Wt: 250.68 g/mol
InChI Key: GMFMMWDHBGEBAQ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-methoxy-2-naphthoate is a naphthalene-derived ester featuring a methoxycarbonyl group at position 2, a chlorine substituent at position 5, and a methoxy group at position 4. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of chemical tools for RNA imaging and protein interaction studies .

Synthesis:
The compound is synthesized via reduction of its precursor using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under inert argon conditions. The reaction proceeds with a high yield of 92%, as reported in a study from the University of Groningen .

Properties

Molecular Formula

C13H11ClO3

Molecular Weight

250.68 g/mol

IUPAC Name

methyl 5-chloro-6-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H11ClO3/c1-16-11-6-4-8-7-9(13(15)17-2)3-5-10(8)12(11)14/h3-7H,1-2H3

InChI Key

GMFMMWDHBGEBAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-methoxy-2-naphthoate typically involves the esterification of 5-chloro-6-methoxy-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-methoxy-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 5-amino-6-methoxy-2-naphthoate or 5-thio-6-methoxy-2-naphthoate.

    Oxidation: Formation of 5-chloro-6-methoxy-2-naphthaldehyde or 5-chloro-6-methoxy-2-naphthoic acid.

    Reduction: Formation of 5-chloro-6-methoxy-2-naphthol.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Substituents (Positions) Molecular Formula Melting Point (°C) Key Applications
This compound Not Provided Cl (5), OMe (6), COOMe (2) C₁₃H₁₁ClO₃ Not Reported RNA imaging tools
6-(Methoxycarbonyl)-2-naphthoic acid 7568-08-3 COOMe (2), COOH (6) C₁₃H₁₀O₅ 270–290 Laboratory research
Methyl 6-amino-2-naphthoate 5159-59-1 NH₂ (6), COOMe (2) C₁₂H₁₁NO₂ Not Reported Pharmaceutical intermediates
5-Chloro-6-ethoxy-2-naphthoic acid 672302-99-7 Cl (5), OEt (6), COOH (2) C₁₃H₁₁ClO₃ Not Reported Specialty chemical synthesis
Methyl 6-(dimethylamino)-2-naphthoate 5043-06-1 NMe₂ (6), COOMe (2) C₁₄H₁₅NO₂ Not Reported Fluorescent probes

Structural and Functional Differences

Substituent Effects on Reactivity: The chlorine and methoxy groups in this compound enhance its electron-withdrawing character, influencing its stability and reactivity in reduction reactions (e.g., with LiAlH₄) . In contrast, Methyl 6-amino-2-naphthoate (NH₂ group at position 6) exhibits nucleophilic properties, making it suitable for coupling reactions in drug synthesis .

Thermal Stability: 6-(Methoxycarbonyl)-2-naphthoic acid has a notably high melting point (270–290°C), attributed to intermolecular hydrogen bonding from its carboxylic acid group . This compound lacks this functional group, likely resulting in a lower melting point (data unreported).

Applications: this compound is pivotal in synthesizing RNA-targeting probes due to its halogenated aromatic structure, which facilitates cross-coupling reactions . Methyl 6-(dimethylamino)-2-naphthoate, with its electron-donating dimethylamino group, is used in fluorescent dyes for cellular imaging .

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